Dodecyl b-D-thiomaltopyranoside

Descripción general

Descripción

Dodecyl b-D-thiomaltopyranoside is a water-soluble non-ionic detergent . It is used in protein biochemistry for the stabilization of membrane proteins . It is also a glycosidic surfactant and an adsorbent . It has been shown to form micelles in solution and on electrodes .

Molecular Structure Analysis

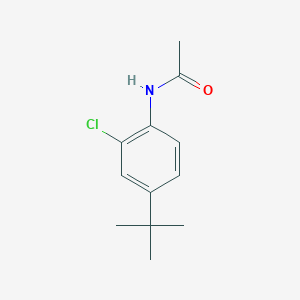

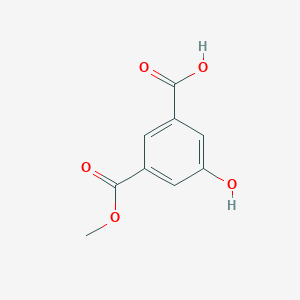

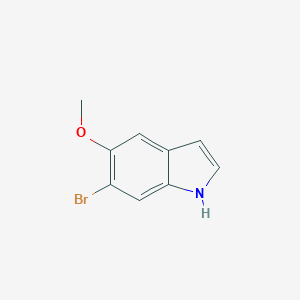

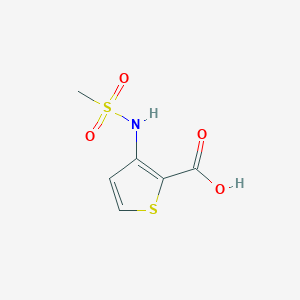

The molecular formula of Dodecyl b-D-thiomaltopyranoside is C24H46O10S . It contains 82 bonds in total, including 36 non-H bonds, 16 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, 3 aliphatic ethers, and 1 sulfide .Physical And Chemical Properties Analysis

Dodecyl b-D-thiomaltopyranoside has a molecular weight of 526.68 g/mol . It is a water-soluble non-ionic detergent . Its density is 1.3±0.1 g/cm^3, boiling point is 730.9±60.0 °C at 760 mmHg, and flash point is 395.9±32.9 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Dodecyl β-D-thiomaltopyranoside has been highlighted for its potential in antimicrobial and antifungal applications. Research indicates that derivatives of dodecyl, like dodecyl protocatechuate, when loaded into Nanostructured Lipid Systems (NLS), show enhanced antifungal activity against pathogens like Paracoccidioides brasiliensis and P. lutzii. The increased activity is attributed to the NLS's ability to improve the antifungal effects and increase the inhibition of fungal adhesion in lung cells and the extracellular matrix. These systems also demonstrate no cytotoxicity in human pneumocyte and hepatic carcinoma cells, and in vivo studies using the Caenorhabditis elegans model, showcasing the safety profile of such applications (Medina-Alarcón et al., 2017).

Surfactant and Solubility Enhancer

The compound has been noted for its surfactant properties, especially in enhancing the solubility of compounds in various media. Dodecyl-based compounds like sodium dodecyl sulfate (SDS) are used widely for solubilizing protein samples, although incompatible with direct mass spectrometry (MS) analysis. New methods, such as the online removal of sodium dodecyl sulfate (Online reSDS), have been developed to use SDS for standard in-solution digestion of samples followed by direct liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) analysis. This approach leverages weak cation-exchange chromatography in a highly organic and mildly acidic medium to separate positively charged peptides from negative SDS molecules, thereby enhancing the study of complex samples with post-translational modifications (Serra et al., 2018).

Surface Tension and Interaction Studies

Research involving sugar-based surfactants like dodecyl β-D-thiomaltopyranoside has been conducted to understand the effects of headgroup and hydrocarbon tail interactions on the surface tension of solutions. These studies delve into the thermodynamic aspects of these surfactants, exploring the interplay between molecular structure and surface activity, which is crucial in various industrial and scientific applications (Kumpulainen et al., 2004).

Chiral Separation in Analytical Chemistry

Dodecyl-based compounds have also been explored for their utility in chiral separations, a critical aspect of analytical chemistry. For instance, 1-S-Octyl-beta-D-thioglucopyranoside has been used as a chiral selector for the separation of dansyl-amino acids by capillary electrophoresis, showcasing the versatility of dodecyl-based compounds in analytical applications (Tran & Kang, 2002).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYJQRGFMDCX-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197267 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl b-D-thiomaltopyranoside | |

CAS RN |

148565-58-6 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)